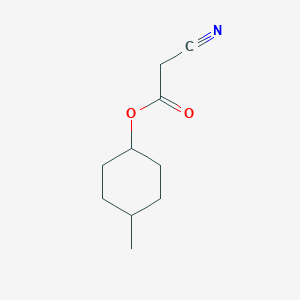![molecular formula C32H32N2O7 B14673997 3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine CAS No. 42926-79-4](/img/structure/B14673997.png)
3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA, but it has been chemically modified to include acetyl and methoxyphenyl groups. These modifications can alter its chemical properties and biological activity, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine typically involves multiple steps. One common approach is to start with thymidine and introduce the acetyl and methoxyphenyl groups through a series of protection and deprotection reactions. The acetyl group can be introduced using acetic anhydride in the presence of a base, while the methoxyphenyl group can be added using a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions to increase yield, and developing purification methods to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
Wissenschaftliche Forschungsanwendungen
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study DNA replication and repair mechanisms.
Industry: It can be used in the production of nucleoside analogs for various applications.
Wirkmechanismus
The mechanism of action of 3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cell death. This makes it a potential candidate for use in antiviral and anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-O-Acetylthymidine: Similar in structure but lacks the methoxyphenyl and diphenyl groups.
5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine: Similar but lacks the acetyl group.
Uniqueness
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is unique due to the presence of both acetyl and methoxyphenyl groups, which can significantly alter its chemical and biological properties compared to other thymidine analogs. These modifications can enhance its stability, increase its affinity for certain enzymes, and improve its overall efficacy in various applications .
Eigenschaften
CAS-Nummer |
42926-79-4 |
|---|---|
Molekularformel |
C32H32N2O7 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C32H32N2O7/c1-21-19-34(31(37)33-30(21)36)29-18-27(40-22(2)35)28(41-29)20-39-32(23-10-6-4-7-11-23,24-12-8-5-9-13-24)25-14-16-26(38-3)17-15-25/h4-17,19,27-29H,18,20H2,1-3H3,(H,33,36,37)/t27-,28+,29+/m0/s1 |
InChI-Schlüssel |
PLWOFJRSRWJIRZ-ZGIBFIJWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




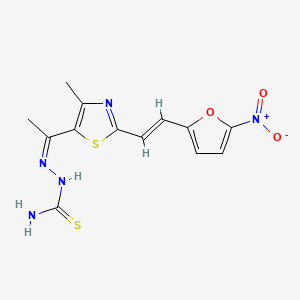

![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
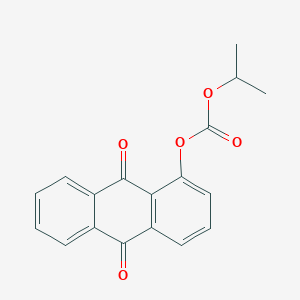
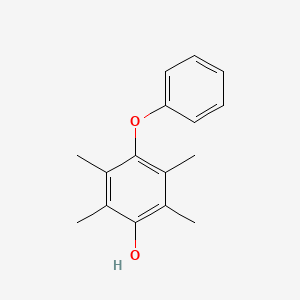
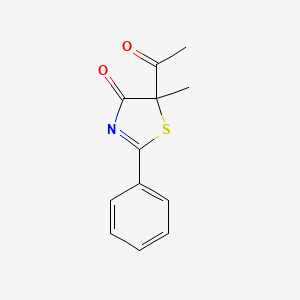
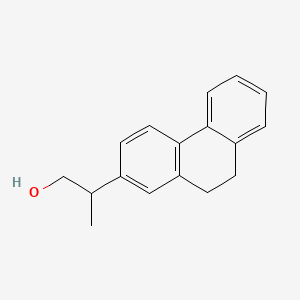
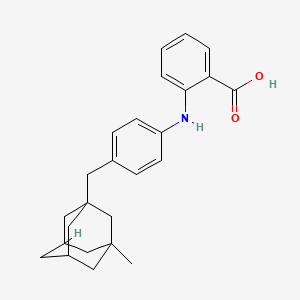
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
